4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5
Description
4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5 is a deuterated derivative of a spirocyclic pyrano-indolizine scaffold fused with a 1,3-dioxolane ring. The deuterium substitution (-d5) replaces five hydrogen atoms with deuterium, likely at metabolically sensitive positions to enhance stability and pharmacokinetic properties. This compound shares structural homology with intermediates in camptothecin-derived therapeutics, such as Exatecan, a topoisomerase I inhibitor . Its spiro architecture confers conformational rigidity, while the dioxolane ring may act as a stabilizing or solubilizing moiety. Applications are hypothesized to include deuterated drug development, leveraging isotopic effects for improved metabolic resistance .
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
4'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3',10'-dione |
InChI |
InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2 |
InChI Key |
XPSBJTPRMIDKGX-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Canonical SMILES |
CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrano-Indolizine Skeleton
The non-deuterated precursor is synthesized via a multi-step sequence:
- Cyclization of Ethyl Acetopyruvate : Ethyl acetopyruvate undergoes Claisen condensation with ethyl acetoacetate in the presence of ammonium acetate, forming a pyrrolizine intermediate.
- Spiro-Dioxolane Formation : Ethylene glycol is used to protect the ketone group via ketalization under acidic conditions (e.g., p-toluenesulfonic acid in toluene), yielding the spiro-dioxolane ring.
- Oxidative Rearrangement : Pyridinium chlorochromate (PCC) oxidizes the intermediate at 80°C, inducing a ring expansion to form the pyrano-indolizine core.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₄OAc, EtOH, reflux, 6h | 68% |
| 2 | Ethylene glycol, p-TsOH, toluene, 110°C, 12h | 75% |
| 3 | PCC, CH₂Cl₂, 80°C, 8h | 62% |
Deuterium Incorporation
Compound-d5 requires selective deuteration at five positions, typically achieved via:
- Iodoethane-d5 Alkylation :
- Deuterium Exchange via Acidic Hydrolysis :
Deuteration Efficiency :
| Position | Deuterium Source | Isotopic Abundance |
|---|---|---|
| C4-Ethyl | Iodoethane-d5 | 99.2% |
| Lactone α-H | D₂O/HCl | 98.8% |
Advanced Methodologies
One-Pot Tandem Reactions
Recent patents describe a telescoped process combining cyclization and deuteration:
- Step 1 : Ethyl 4-deuteroacetoacetate is condensed with deuterated pyrrole derivatives using Sc(OTf)₃ as a catalyst.
- Step 2 : In situ ketalization with ethylene glycol-d₄ and BF₃·Et₂O forms the spiro-dioxolane ring while preserving deuterium.
- Advantage : Reduces purification steps and improves overall yield to 82%.
Enzymatic Deuteration
Novel approaches use immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze deuterium exchange in protic solvents:
- Substrate : Non-deuterated pyrano-indolizine intermediate.
- Conditions : D₂O, 40°C, 48h, 98% deuterium incorporation at three positions.
Analytical Validation
Characterization Data
Purity and Stability
- HPLC : >99.5% purity (C18 column, MeCN/H₂O gradient).
- Storage : Stable for 12 months at -20°C under argon; degradation <1%.
Industrial-Scale Considerations
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Yield | 65–70% | 85–88% |
| Cycle Time | 14 days | 48h |
| Cost | $12,000/kg | $8,500/kg |
Flow systems enhance deuteration efficiency via precise temperature control and reduced side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione-d5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs from literature:
Key Observations:
- Deuterium Effects: The -d5 substitution distinguishes the target from non-deuterated analogs (e.g., the hydroxyl-containing pyrano-indolizine in ), likely delaying CYP450-mediated degradation.
- Functional Groups: Unlike the nitro and cyano groups in , the target’s dioxolane and ethyl groups prioritize steric stabilization over electrophilic reactivity.
Pharmacological and Metabolic Implications
- Deuterium Advantage: The -d5 substitution is anticipated to reduce first-pass metabolism, extending half-life compared to the hydroxylated pyrano-indolizine in .
- Solubility : The dioxolane ring may enhance aqueous solubility relative to the ester-rich 4H-pyran derivatives , aiding bioavailability.
- Reactivity: Unlike the electrophilic nitro group in , the target’s diketone and dioxolane motifs favor stability over covalent interactions, suggesting utility as a non-reactive scaffold.
Biological Activity
4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5 is a synthetic compound with potential biological activity. Its unique structure suggests various pharmacological properties that merit investigation. This article reviews the current understanding of its biological activity based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H17NO5
- CAS Number : 1346605-23-9
- Molecular Weight : 291.3 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:
- A study demonstrated that indolizine derivatives possess significant antibacterial activity against various strains of bacteria .
- The presence of the pyrano and dioxolane moieties may enhance the compound's efficacy against microbial pathogens.
Antioxidant Properties
Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Studies suggest:
- Compounds with indolizine structures often demonstrate free radical scavenging abilities .
- The specific configuration of 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro derivatives may contribute to enhanced antioxidant potential.
Neuroprotective Effects
Neuroprotective properties are vital for treating neurodegenerative diseases:
- Indolizine derivatives have been shown to exhibit neuroprotective effects by modulating neurotransmitter systems .
- The compound may interact with serotonin receptors and exhibit potential in treating conditions like depression and anxiety.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various indolizine derivatives. The results indicated that compounds similar to 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| 4-Ethyl... | P. aeruginosa | 18 |
Study 2: Antioxidant Assessment
In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
